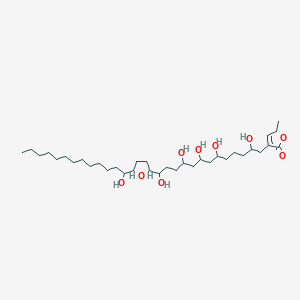
Annohexocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Annohexocin is a bioactive compound belonging to the class of annonaceous acetogenins These compounds are known for their unique structural features, which include a long aliphatic chain and a lactonic groupThis compound has garnered significant attention due to its potential therapeutic properties, particularly its anticancer and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of annohexocin involves several steps, starting from the extraction of the compound from the leaves, seeds, or other parts of Annona muricata. The extraction process typically involves the use of organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in biotechnological methods, such as the use of plant cell cultures and genetic engineering, hold promise for large-scale production. These methods aim to enhance the yield and purity of this compound while minimizing the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Annohexocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation and other substitution reactions are carried out using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Wissenschaftliche Forschungsanwendungen
Annohexocin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of annonaceous acetogenins.
Wirkmechanismus
Annohexocin is often compared with other annonaceous acetogenins such as annomuricin A, muricatocin A, and annomuricin-D-one. While these compounds share similar structural features, this compound is unique in its specific binding interactions and bioactivity profiles. For instance, this compound has shown a higher affinity for certain antiapoptotic proteins compared to its counterparts .
Vergleich Mit ähnlichen Verbindungen
- Annomuricin A
- Muricatocin A
- Annomuricin-D-one
- Muricatetrocin A/B
Eigenschaften
CAS-Nummer |
167696-97-1 |
|---|---|
Molekularformel |
C35H64O9 |
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
2-methyl-4-[2,6,8,10,13-pentahydroxy-13-[5-(1-hydroxytridecyl)oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-16-31(40)33-19-20-34(44-33)32(41)18-17-29(38)24-30(39)23-28(37)15-13-14-27(36)22-26-21-25(2)43-35(26)42/h21,25,27-34,36-41H,3-20,22-24H2,1-2H3 |
InChI-Schlüssel |
UAKTZILOYPPNCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CC(CC(CCCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















